2-(4-Butylbenzoyl)-5-methylpyridine
Overview
Description
2-(4-Butylbenzoyl)-5-methylpyridine is a chemical compound that belongs to the family of pyridine derivatives. It is characterized by a butylbenzoyl group attached to the second position and a methyl group attached to the fifth position of the pyridine ring. This compound is known for its yellow crystalline appearance and its solubility in organic solvents such as ethanol and chloroform.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butylbenzoyl)-5-methylpyridine typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-butylbenzoyl chloride with 5-methylpyridine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Butylbenzoyl)-5-methylpyridine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(4-Butylbenzoyl)-5-methylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of materials with specific electronic properties, such as organic semiconductors
Mechanism of Action
The mechanism of action of 2-(4-Butylbenzoyl)-5-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Butylbenzoyl)-6-methylpyridine
- 4-(4-Butylbenzoyl)-2-methylpyridine
- 2-(4-Butylbenzoyl)-6-methoxypyridine
Uniqueness
2-(4-Butylbenzoyl)-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Overview
2-(4-Butylbenzoyl)-5-methylpyridine is a pyridine derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound's structure features a butylbenzoyl group at the second position and a methyl group at the fifth position of the pyridine ring, contributing to its unique chemical properties and biological interactions.
- IUPAC Name : (4-butylphenyl)-(5-methylpyridin-2-yl)methanone
- Molecular Formula : C17H19NO
- CAS Number : 1187170-27-9
- Appearance : Yellow crystalline solid
- Solubility : Soluble in organic solvents like ethanol and chloroform
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound can modulate enzyme activity, potentially leading to various therapeutic effects. Its mechanism may involve:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby altering their function.
- Receptor Interaction : Modifying receptor activity, which can affect cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cell lines, such as HT-29 (human colon adenocarcinoma). The antiproliferative effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.
Cell Line | IC50 Value (µM) | Activity |
---|---|---|
HT-29 | 12.5 | Moderate inhibition |
MCF-7 (breast cancer) | 15.0 | Moderate inhibition |
A549 (lung cancer) | 10.0 | Strong inhibition |
Case Studies
- Anticancer Study : A study conducted on various bispyridinium compounds included this compound, revealing promising antiproliferative activities against HT-29 cells. The study highlighted the compound's potential as a lead molecule for further development in cancer therapy .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of this compound against both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum activity and potential as an alternative treatment option in antibiotic-resistant infections .
Research Findings
Recent findings indicate that modifications in the structure of pyridine derivatives can significantly enhance their biological activities. For instance, variations in substituents on the pyridine ring can lead to improved potency against specific biological targets.
In Silico Studies
Computational studies have been employed to predict the binding affinity of this compound with various biological targets. Molecular docking simulations suggest that the compound has favorable interactions with acetylcholinesterase (AChE), indicating potential applications in neurodegenerative disease treatment .
Properties
IUPAC Name |
(4-butylphenyl)-(5-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-3-4-5-14-7-9-15(10-8-14)17(19)16-11-6-13(2)12-18-16/h6-12H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXIZQUHWMGPOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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